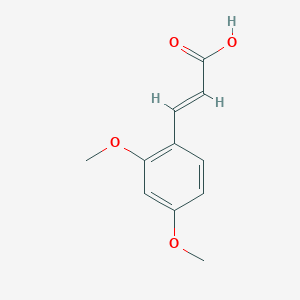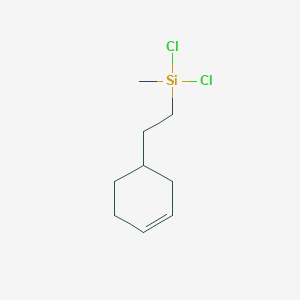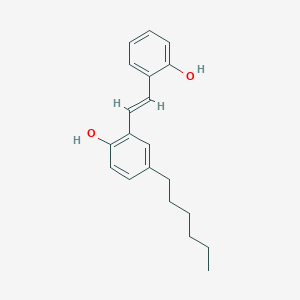
trans-5-Hexyl-2,2'-stilbenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-5-Hexyl-2,2'-stilbenediol, also known as HSB, is a synthetic compound that belongs to the stilbene family. It has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of trans-5-Hexyl-2,2'-stilbenediol is not fully understood. However, studies have suggested that trans-5-Hexyl-2,2'-stilbenediol exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. trans-5-Hexyl-2,2'-stilbenediol has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemische Und Physiologische Effekte
Trans-5-Hexyl-2,2'-stilbenediol has been found to have various biochemical and physiological effects. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol induces cell cycle arrest and apoptosis in cancer cells. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to inhibit the migration and invasion of cancer cells. trans-5-Hexyl-2,2'-stilbenediol has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-5-Hexyl-2,2'-stilbenediol has several advantages as a research tool. It is easy to synthesize and has a high purity. It is also stable under physiological conditions and has low toxicity. However, trans-5-Hexyl-2,2'-stilbenediol has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, trans-5-Hexyl-2,2'-stilbenediol has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
There are several future directions for research on trans-5-Hexyl-2,2'-stilbenediol. One direction is to investigate the potential of trans-5-Hexyl-2,2'-stilbenediol as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study the mechanism of action of trans-5-Hexyl-2,2'-stilbenediol in more detail, particularly its effects on gene expression. In addition, future research could focus on developing new methods for synthesizing trans-5-Hexyl-2,2'-stilbenediol and improving its solubility in water.
Synthesemethoden
Trans-5-Hexyl-2,2'-stilbenediol can be synthesized through a multi-step reaction process. The first step involves the condensation of 5-bromo-2-hexanone with benzaldehyde to form 5-bromo-2-(phenylmethylene) hexan-1-one. The second step involves the reduction of the carbonyl group in the intermediate product using sodium borohydride to form trans-5-hexyl-2,2'-stilbenediol.
Wissenschaftliche Forschungsanwendungen
Trans-5-Hexyl-2,2'-stilbenediol has been found to have potential applications in scientific research, particularly in the fields of cancer research and drug discovery. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol exhibits anticancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to have potential as a drug candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18221-53-9 |
|---|---|
Produktname |
trans-5-Hexyl-2,2'-stilbenediol |
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+ |
InChI-Schlüssel |
WFQYFNUMTUOTGC-OUKQBFOZSA-N |
Isomerische SMILES |
CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O |
SMILES |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



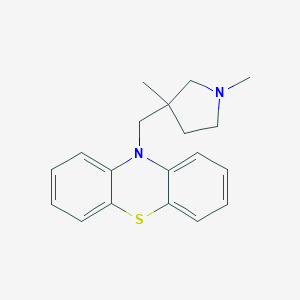
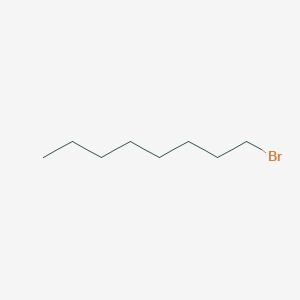
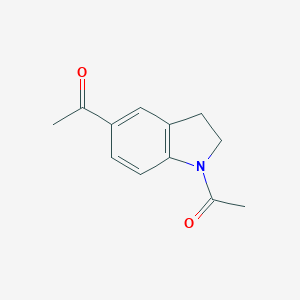
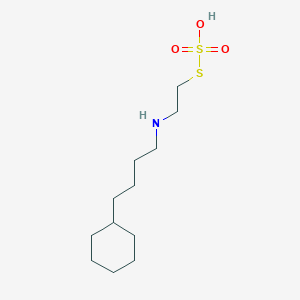
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
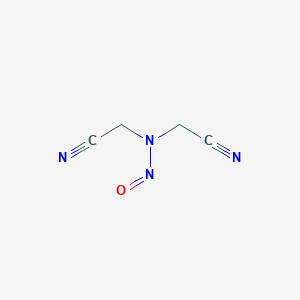
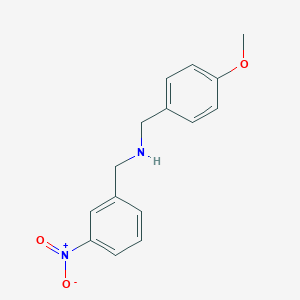
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
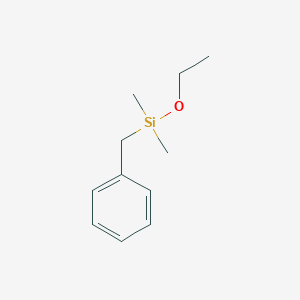
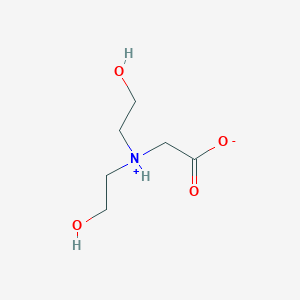
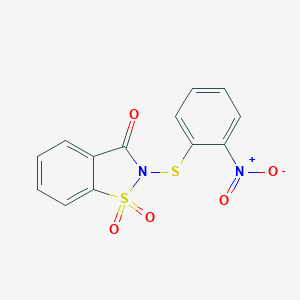
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
